molecular formula C10H15N B1346493 2-Cyclohexylidenebutanenitrile CAS No. 53153-77-8

2-Cyclohexylidenebutanenitrile

Cat. No.: B1346493
CAS No.: 53153-77-8
M. Wt: 149.23 g/mol
InChI Key: RGXRNOLFMAWCHZ-UHFFFAOYSA-N
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Description

2-Cyclohexylidenebutanenitrile is an organic compound characterized by a cyclohexylidene group attached to a butanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexylidenebutanenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylidenebutanenitrile undergoes several types of chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

    Grignard Reaction: Grignard reagents such as methylmagnesium bromide.

Major Products

    Hydrolysis: Carboxylic acids.

    Reduction: Primary amines.

    Grignard Reaction: Ketones.

Scientific Research Applications

2-Cyclohexylidenebutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexylidenebutanenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

2-Cyclohexylidenebutanenitrile can be compared with other nitriles such as:

  • Butanenitrile
  • Cyclohexanecarbonitrile
  • 2-Methylcyclohexanecarbonitrile

Uniqueness

This compound is unique due to its cyclohexylidene group, which imparts distinct steric and electronic properties, influencing its reactivity and applications.

Properties

IUPAC Name

2-cyclohexylidenebutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-9(8-11)10-6-4-3-5-7-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXRNOLFMAWCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1CCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303873
Record name 2-cyclohexylidenebutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53153-77-8
Record name NSC163147
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyclohexylidenebutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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